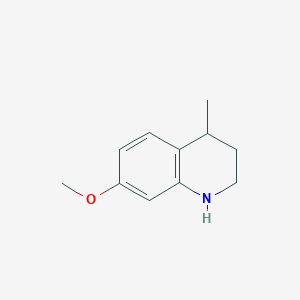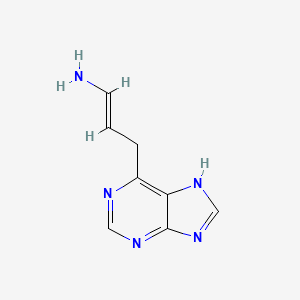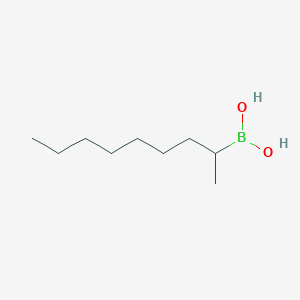![molecular formula C10H7NS B11915678 2H-Indeno[5,6-D]thiazole CAS No. 78988-61-1](/img/structure/B11915678.png)
2H-Indeno[5,6-D]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indeno[5,6-D]thiazole is a heterocyclic compound that features a fused ring system consisting of an indene and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indeno[5,6-D]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with thioamide compounds in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for scalability and cost-effectiveness. Industrial methods may employ continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Indeno[5,6-D]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indene or thiazole rings can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is explored for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2H-Indeno[5,6-D]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it may interfere with viral replication processes by targeting viral proteases or polymerases.
Comparison with Similar Compounds
8H-Indeno[1,2-D]thiazole: Another indeno-thiazole derivative with similar structural features but different biological activities.
Thiazole Derivatives: Compounds like thiazolidines and thiazoles with varying substituents and ring systems.
Uniqueness: 2H-Indeno[5,6-D]thiazole is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and potential applications compared to other thiazole derivatives. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
78988-61-1 |
|---|---|
Molecular Formula |
C10H7NS |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2H-cyclopenta[f][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1-5H,6H2 |
InChI Key |
HOVRYFCMXQPPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CC=C3C=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)





![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)



![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)
